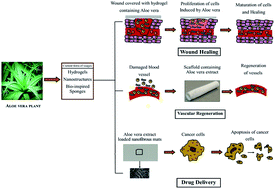Biomaterials based nano-applications of Aloe vera and its perspective: a review
RSC Advances Pub Date: 2015-10-12 DOI: 10.1039/C5RA13282G
Abstract
Aloe vera is noted for its meritable medicinal as well as commercial usages. From the past until now, it has been used as a promising remedy for several ailments. Recently, the concept of nanotechnology has astonishingly changed its outlook for biomedical applications. Nanotechnology has revolutionized several fields with its admirable capabilities and ground-breaking innovations. In the field of medicine, nanostructured materials have introduced a great range of flexibility by refashioning traditional practices and also by exploring new effective approaches. Accordingly, the usage of Aloe vera in the form of hydrogels, nanoparticles, nanocomposites, nanofibers and bio-inspired sponges has extended its well established application spectrum in the fields of wound healing, tissue engineering and drug delivery. In addition, the growing interest in consuming and synthesizing materials based on green or eco-friendly methods also highly encourages the use of numerous plant-based natural products including Aloe vera. Hence, an effort has been made to discuss the works related to recent advancements made in the use of Aloe vera, especially in the form of biomaterial-based nanostructures. This will encourage scientists to explore the unplumbed abilities of Aloe vera. Moreover, it will also help the industry players to recognise its immense potential and bring significant Aloe products to the market.

Recommended Literature
- [1] Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle†
- [2] A rapid paper-based blood typing method from droplet wicking†
- [3] Alkyl- and aryl-thioalkylation of olefins with organotrifluoroborates by photoredox catalysis†
- [4] Inside front cover
- [5] Twin effects of induction and stabilization of the SmA* phase by Cu(ii) using 4,4′-disubstituted salicylideneimine containing [1,2,3]-triazole and cholesterol arms†
- [6] Using graphenenanosheets as a conductive additive to enhance the rate performance of spinel LiMn2O4 cathode material†
- [7] Electrostatic assemblies of molecularly imprinted polymers on the surface of electrospun nanofiber membranes for the point-of-care detection of thiodiglycol, a sulfur mustard poisoning metabolic marker†
- [8] Intrinsic stability enhancement and ionic migration reduction by fluorinated cations incorporated in hybrid lead halide perovskites†
- [9] Insights into the formation, structural properties and performance of RAFT polymerized l-phenylalanine anilide molecularly imprinted polymers†‡
- [10] Ceramide-mediated transport of chloride and bicarbonate across phospholipidmembranes†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1093172-84-9









